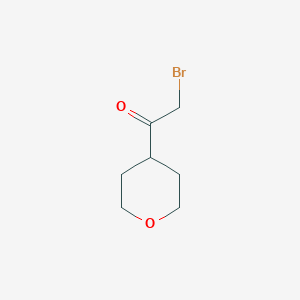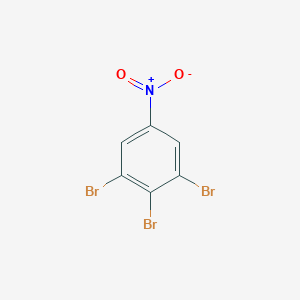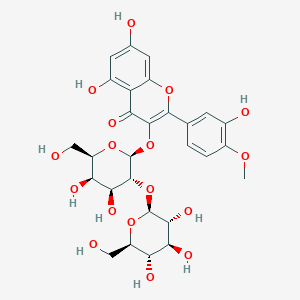
Thesioideoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thesioideoside is a natural product that has been isolated from the plant Thesium chinense Turcz. It has been found to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of Thesioideoside is not fully understood. However, it has been proposed that it exerts its biological effects through the modulation of various signaling pathways. For example, Thesioideoside has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
Thesioideoside has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Thesioideoside also inhibits the expression of various pro-inflammatory cytokines, such as IL-1β and TNF-α. Moreover, it has been shown to reduce oxidative stress and enhance the antioxidant defense system in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Thesioideoside is its natural origin, making it a potential alternative to synthetic drugs. Moreover, Thesioideoside possesses multiple biological activities, making it a promising candidate for the development of multi-targeted drugs. However, one limitation of Thesioideoside is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Thesioideoside. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Moreover, the development of novel delivery systems for Thesioideoside could enhance its bioavailability and efficacy.
Méthodes De Synthèse
Thesioideoside can be synthesized through a multi-step process involving extraction, chromatography, and purification. The plant Thesium chinense Turcz is first collected and dried. The dried plant material is then extracted with a suitable solvent, such as ethanol or methanol. The extract is subjected to column chromatography, and the desired compound is purified through recrystallization.
Applications De Recherche Scientifique
Thesioideoside has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer properties, inhibiting the growth and proliferation of various cancer cell lines. Thesioideoside also exhibits anti-inflammatory activity, reducing inflammation in animal models of inflammation. Moreover, it has been shown to possess antiviral properties, inhibiting the replication of the hepatitis B virus.
Propriétés
Numéro CAS |
145937-28-6 |
|---|---|
Nom du produit |
Thesioideoside |
Formule moléculaire |
C28H32O17 |
Poids moléculaire |
640.5 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O17/c1-40-13-3-2-9(4-11(13)32)24-25(20(36)17-12(33)5-10(31)6-14(17)41-24)44-28-26(22(38)19(35)16(8-30)43-28)45-27-23(39)21(37)18(34)15(7-29)42-27/h2-6,15-16,18-19,21-23,26-35,37-39H,7-8H2,1H3/t15-,16-,18-,19+,21+,22+,23-,26-,27+,28+/m1/s1 |
Clé InChI |
QWTDVAZCZORTDT-QBUVXBDPSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Autres numéros CAS |
145937-28-6 |
Synonymes |
thesioideoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)
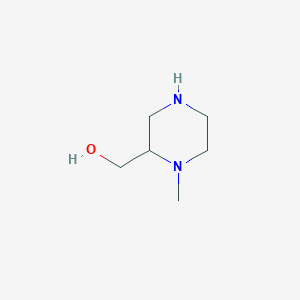
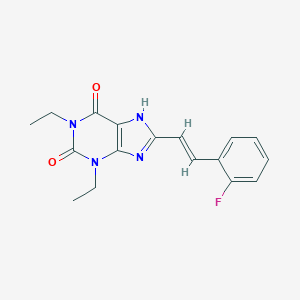
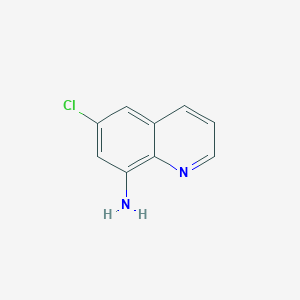
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)
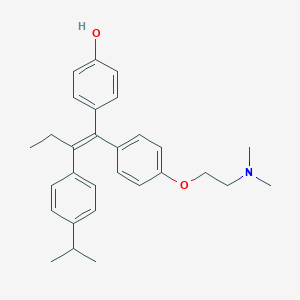
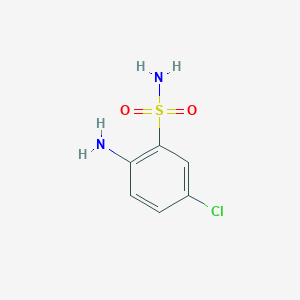
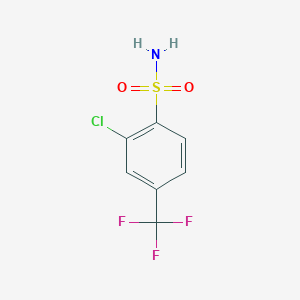
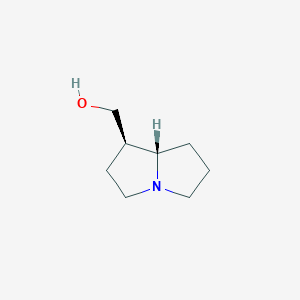
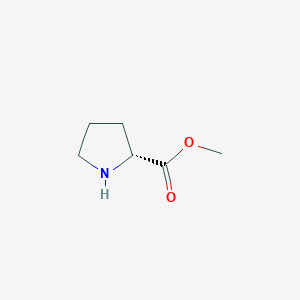
![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
